molecular formula C10H12ClN3 B1682429 Tolonidine CAS No. 4201-22-3

Tolonidine

Cat. No. B1682429
CAS RN: 4201-22-3
M. Wt: 209.67 g/mol
InChI Key: KWBTZIFLQYYPTH-UHFFFAOYSA-N
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Description

Tolonidine is an experimental small molecule with the chemical formula C10H12ClN3 . It is an antihypertensive and an imidazoline receptor agonist .


Molecular Structure Analysis

Tolonidine has a molecular weight of 209.68 . Its structure consists of an imidazoline ring attached to a 2-chloro-4-methylphenyl group .


Physical And Chemical Properties Analysis

Tolonidine has a density of 1.3±0.1 g/cm3, a boiling point of 314.0±52.0 °C at 760 mmHg, and a flash point of 143.7±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Antihypertensive Properties

Tolonidine, chemically related to clonidine, has been investigated for its antihypertensive effects. Studies have demonstrated its ability to lower blood pressure in both normotensive and hypertensive animals. It's noteworthy that tolonidine exhibits these properties at higher doses compared to clonidine. Initial research observed a short-lasting hypertension following intravenous administration, succeeded by a significant reduction in blood pressure and heart rate (Cosnier, Duchêne-Marullaz, Grimal, Rispat, & Streichenberger, 1975).

Cardiovascular Impact

Further research on tolonidine revealed its impact on cardiac contraction, circulatory parameters, and peripheral vascular resistances. In anesthetized dogs, tolonidine decreased ventricular contraction amplitude and aortic blood flow while increasing peripheral vascular resistances. The results suggest peripheral sympathomimetic properties but no significant sympatholytic or parasympatholytic effects (Cosnier, Labrid, Rispat, & Streichenberger, 1975).

Effects on Digestive Secretions and CNS

Tolonidine also affects digestive tract secretions and the central nervous system (CNS). Intravenous administration leads to a hypotensive phase preceded by hypertension due to alpha-sympathomimetic properties. This is paired with a marked decrease in cardiac output and increase in peripheral vascular resistance. Studies also noted sedative effects in the CNS at doses with antihypertensive effects, proposing a reduction in the release of cerebral amines like serotonin and noradrenaline (Cosnier, Hache, Labrid, & Streichenberger, 1975).

Behavioral and Electro-Cortical Effects in Rats

Investigations into the behavioral and electro-cortical effects of tolonidine in rats indicated dose-dependent slow-wave sleep and a fall in body temperature. These effects were inhibited by antagonists at alpha 1- and alpha 2-adrenoceptors, suggesting the involvement of central alpha 2-adrenoceptors in controlling slow-wave sleep and body temperature (De Sarro, Ascioti, Fersini, Libri, Marmo, & Nisticó, 1986).

Diagnostic Applications

Tolonidine also found use in diagnostic applications. Toluidine blue, a form of tolonidine, has been used as a screening method for recognizing squamous carcinoma and for detecting asymptomatic oral mucosal cancers. Its application in diagnostics reflects its ability to identify malignant changes in squamous mucosa (Mashberg, 1981).

Parathyroid Tissue Localization

Another intriguing application of tolonidine is in the localization of parathyroid tissue. Tolonium chloride, a derivative, selectively concentrates in parathyroid tissue, aiding in surgical procedures for hyperparathyroidism. It may also be adapted for parathyroid scintiscanning (Di Giulio & Lindenauer, 1970).

properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-7-2-3-9(8(11)6-7)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBTZIFLQYYPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NCCN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4201-23-4 (unspecified nitrate), 56360-30-6 (mono-hydrochloride), 57524-15-9 (mono-nitrate)
Record name Tolonidine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004201223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80194815
Record name Tolonidine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tolonidine

CAS RN

4201-22-3
Record name Tolonidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4201-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolonidine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004201223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolonidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13429
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tolonidine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOLONIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4O795Q03O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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